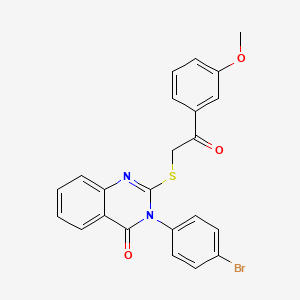
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H19BrN2O4. This compound is known for its unique structural features, which include a bromophenoxy group, an acetyl group, and a carbohydrazonoyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. Finally, the ethoxyphenyl and methoxybenzoate groups are introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbohydrazonoyl group may also play a role in binding to biological molecules, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((3-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-((2-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenoxy group, in particular, provides unique reactivity and potential for interaction with biological targets .
Propriétés
Numéro CAS |
765311-40-8 |
|---|---|
Formule moléculaire |
C25H23BrN2O6 |
Poids moléculaire |
527.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H23BrN2O6/c1-3-32-23-14-17(15-27-28-24(29)16-33-21-11-7-19(26)8-12-21)4-13-22(23)34-25(30)18-5-9-20(31-2)10-6-18/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
Clé InChI |
ZXFJQSANQKVHOZ-JFLMPSFJSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021252.png)

![2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12021266.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021270.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021273.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021277.png)
![(1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12021279.png)



![N'-[(E)-(4-methylphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12021303.png)

